![molecular formula C16H17N3O2 B565641 (S)-(7-氰基-1,2,3,4-四氢环戊[b]吲哚-2-基)碳酸异丙酯 CAS No. 1029691-23-3](/img/structure/B565641.png)
(S)-(7-氰基-1,2,3,4-四氢环戊[b]吲哚-2-基)碳酸异丙酯
描述
“(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester” is an ester of carbamic acid . Esters are organic compounds derived from carboxylic acids where the hydrogen atom of the hydroxyl group has been replaced with an alkyl group . In this case, the alkyl group is an isopropyl group .
Molecular Structure Analysis
Esters have a general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . In the case of “(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester”, the R group is the “(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)” part and the R’ group is the “Isopropyl” part .Chemical Reactions Analysis
Esters, including “(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, which is the reverse of esterification . Under acidic or basic conditions, esters can be hydrolyzed to yield a carboxylic acid and an alcohol . Esters can also react with Grignard reagents to form tertiary alcohols .科学研究应用
抗菌、抗真菌和抗分枝杆菌化合物
对蓝藻化合物的研究,包括那些与查询化合物类似的复杂结构,已经确定了一系列具有显著抗微生物活性的分子。这些化合物涵盖了几个化学类别,包括生物碱、芳香化合物和聚酮类化合物,展示了对多药耐药细菌、真菌和分枝杆菌的多样化作用机制。这些研究表明,结构复杂的分子,可能包括"(S)-(7-氰基-1,2,3,4-四氢环戊[b]吲哚-2-基)碳酸异丙酯",可能是新抗微生物药物的宝贵来源(Swain, Paidesetty, & Padhy, 2017)。
咔唑和相关杂环化合物在药物化学中的应用
所讨论化合物的结构与咔唑和吲哚衍生物相似,这些是药物化学中重要的支架。这些分子已被广泛研究其药理特性,包括抗癌、抗病毒和抗炎活性。最近在从吲哚合成咔唑方面的进展突显了过渡金属催化的C-H官能化和其他创新方法的重要性,以获得结构多样且具有生物活性的咔唑(Aggarwal, Sushmita, & Verma, 2019)。
潜在的毒理学考虑
虽然原始查询要求排除与药物副作用相关的信息,但值得注意的是化学安全评估的更广泛背景。对结构复杂的分子的研究,包括碳酸酯,通常探讨它们的代谢途径和潜在毒性,以确保在潜在的治疗应用中的安全性。例如,对3-单氯丙烷-1,2-二醇脂肪酸酯(3-MCPD酯)的研究反映了了解酯类化合物的代谢和毒理特性的重要性,这也可能与评估新化学实体的安全性相关(Gao, Li, Huang, & Yu, 2019)。
作用机制
安全和危害
While specific safety data for “(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester” was not found, general safety measures for handling esters include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
未来方向
Esters, including “(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester”, have wide occurrences in nature and important commercial uses . They are used in a variety of industries, including the food and beverage industry, the perfume industry, and the pharmaceutical industry. Future research could focus on developing new synthesis methods, exploring new applications, and improving our understanding of their physical and chemical properties.
属性
IUPAC Name |
propan-2-yl N-[(2S)-7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-9(2)21-16(20)18-11-6-13-12-5-10(8-17)3-4-14(12)19-15(13)7-11/h3-5,9,11,19H,6-7H2,1-2H3,(H,18,20)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVMCWNVJBLADG-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1CC2=C(C1)NC3=C2C=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)N[C@H]1CC2=C(C1)NC3=C2C=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


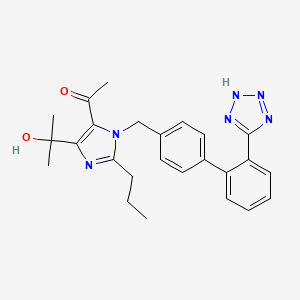

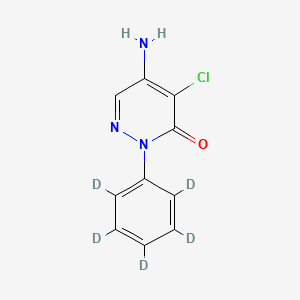

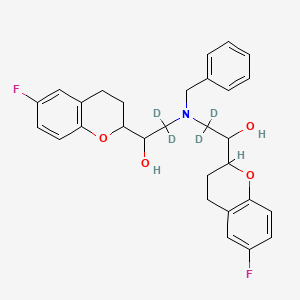
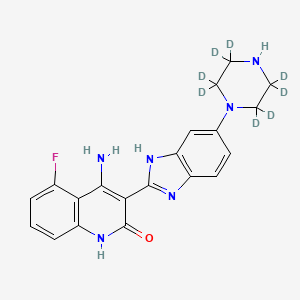
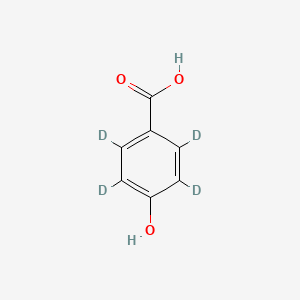
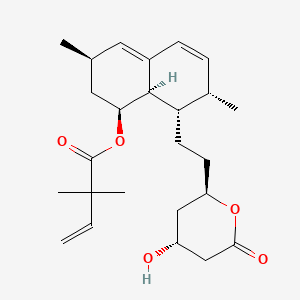
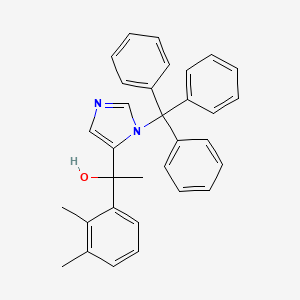


![[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide](/img/structure/B565580.png)